(-)-Ambroxide

Description

Ambroxan has been reported in Cistus creticus with data available.

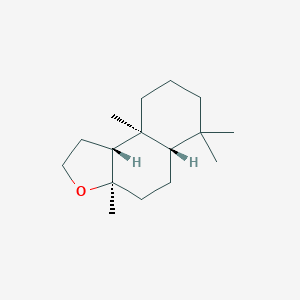

Structure

3D Structure

Properties

IUPAC Name |

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUZOLGGMJZJO-LQKXBSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047113 | |

| Record name | (-)-Ambroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, White crystalline solid | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6790-58-5, 100679-85-4 | |

| Record name | (-)-Ambrox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006790585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100679854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Ambroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD34B3O8M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60YJF1E9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Ambroxide CAS number 6790-58-5

An In-Depth Technical Guide to (-)-Ambroxide (CAS 6790-58-5)

Introduction

This compound, known commercially by names such as Ambroxan and Ambrofix, is a high-impact terpenoid that has become a cornerstone of modern perfumery and a valuable ingredient in the flavor industry.[1][2] Originally identified as one of the key olfactory components of ambergris—a rare and historically prized excretion from sperm whales—this compound is now produced almost exclusively through semi-synthetic or biotechnological methods.[1][3] Its discovery and subsequent synthesis, first achieved in 1950, marked a pivotal moment, providing a sustainable and ethically sound alternative to a resource dependent on an endangered species.[4]

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It moves beyond a simple data summary to explore the causality behind its synthesis, its analytical characterization, diverse applications, and critical safety profile, providing a holistic understanding of this influential molecule.

Physicochemical Characteristics

This compound is a crystalline solid at room temperature, possessing a unique and complex organoleptic profile described as ambery, woody, musky, and even slightly salty.[1][5] Its chemical structure and physical properties are fundamental to its performance, particularly its low volatility and high substantivity, which are critical for its role as a fragrance fixative.[2][6]

| Property | Value | Source(s) |

| IUPAC Name | (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan | [1] |

| CAS Number | 6790-58-5 | [7] |

| Molecular Formula | C₁₆H₂₈O | [1][7] |

| Molar Mass | 236.39 g/mol | [1][7] |

| Appearance | White crystalline solid | [7][8][9] |

| Melting Point | 74 - 77 °C | [1][7] |

| Boiling Point | 272 - 274 °C; 120 °C @ 1.40 mmHg | [1][7] |

| Density | 0.939 g/cm³ at 25 °C | [1][7][9] |

| Flash Point | 161 °C | [1][9] |

| Solubility | Insoluble in water; Soluble in ethanol and common perfumery solvents. | [1][6] |

| Optical Rotation | [α]²⁰/D = -26 ± 2° (c=1 in CHCl₃) | [7] |

Synthesis and Manufacturing

The industrial production of this compound has evolved significantly, driven by the need for stereochemical purity and sustainability. The chiral nature of the molecule is critical to its desired scent profile, making enantioselective synthesis a primary focus.

The Cornerstone: Semi-Synthesis from Sclareol

The most established and commercially dominant route to this compound begins with sclareol, a diterpene alcohol extracted from the clary sage plant (Salvia sclarea).[1][3][10] This precursor is ideal because its existing labdane carbon skeleton and stereocenters closely mirror that of the target molecule, simplifying the synthesis and ensuring the correct optically pure product.[3][11]

The traditional synthesis is a three-stage process:

-

Oxidative Degradation: Sclareol's side chain is oxidized to form sclareolide, a lactone. This step effectively removes unnecessary carbons while forming a key intermediate.[1][10][11]

-

Reduction: The sclareolide lactone is then reduced to yield ambrodiol, a diol.[10][11]

-

Dehydration and Cyclization: Finally, ambrodiol undergoes acid-catalyzed dehydration, which induces cyclization to form the stable furan ring of this compound.[10][11]

Caption: Semi-synthetic pathway from Sclareol to this compound.

While effective, this route has disadvantages, including the use of potentially toxic reagents and the generation of waste.[12] This has prompted research into more environmentally friendly "one-pot" syntheses, which aim to combine these steps using catalysts like quaternary ammonium phosphomolybdate with hydrogen peroxide as a green oxidant.[12]

Alternative and Emerging Synthetic Routes

While sclareol is the primary precursor, other terpenoids have been explored as starting materials, including β-ionone, farnesene, and labdanolic acid.[3][13] However, these routes often result in racemic mixtures (e.g., Cetalox), which lack the specific olfactory character of the pure (-)-enantiomer and may require challenging chiral resolution steps.[11]

More recently, "white biotechnology" has emerged as a sustainable frontier.[2] This involves engineering microorganisms, such as yeast, to produce key intermediates like sclareol or ambradiol from simple sugars.[13] These biosynthetic pathways offer a renewable and potentially more carbon-efficient alternative to traditional chemical synthesis.[13][14]

Analytical Methodologies

Rigorous analytical control is essential to ensure the purity, identity, and concentration of this compound in research and commercial products. A multi-step approach is typically employed.

Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique for analyzing this compound.

-

Causality: Its volatility and thermal stability make it perfectly suited for GC analysis. The chromatographic separation resolves this compound from impurities and isomers, while the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") for definitive identification and quantification.

Step-by-Step GC-MS Protocol (General Workflow):

-

Sample Preparation: Dissolve a precise quantity of the crystalline material or formulated product in a suitable volatile solvent (e.g., ethanol, hexane) to a known concentration.

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms). The column's stationary phase separates compounds based on their boiling points and polarity.

-

Detection & Ionization (MS): As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact).

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio, generating a mass spectrum.

-

Data Analysis: The retention time from the chromatogram and the mass spectrum are compared to a certified reference standard of this compound for unambiguous identification and purity calculation.

Structural Elucidation and Quantification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure and stereochemistry, ensuring the correct isomer has been synthesized.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying trace amounts of this compound or its metabolites in complex biological matrices like plasma, LC-MS/MS offers superior sensitivity and selectivity.[15]

Caption: General analytical workflow for this compound identification.

Industrial and Research Applications

This compound's unique properties make it a versatile tool across several industries.

Fragrance Industry

This is the primary application domain. This compound serves two critical functions:

-

Signature Note: It imparts a radiant and persistent ambergris character, providing warmth, depth, and elegance to a wide range of fragrance families.[4][5] Its effect is highly diffusive, meaning it projects well and contributes to the fragrance's sillage (the trail it leaves).[2][5]

-

Fixative: Due to its high molecular weight and low volatility, it acts as an anchor for more volatile top and middle notes, increasing the overall longevity of a perfume on skin and fabric.[2][4][6] It has exceptional substantivity, lasting for over 400 hours on a smelling strip and withstanding multiple wash cycles on textiles.[5][6] Typical usage levels in fine fragrances range from 0.1% to over 5%.[4]

Flavor Industry

This compound is recognized as Generally Recognized as Safe (GRAS) by the FDA for use as a synthetic flavoring substance (FEMA No. 3471).[4] It is used in very low concentrations (typically < 0.01-30 ppm) to add woody, piney, and tea-like nuances to beverages and other food products.[1][4][5]

Pharmaceutical and Cosmetic Applications

-

Cosmetics: It is used as a skin conditioning agent in products like lotions and creams, valued for its ability to potentially improve skin texture.[7]

-

Pharmaceuticals: Some sources note its use in formulations for respiratory treatments due to potential mucolytic properties, which help in breaking down mucus.[7] This application area warrants further investigation by drug development professionals.

Safety, Handling, and Regulatory Profile

A thorough understanding of the safety and handling requirements is paramount for researchers and manufacturers.

Toxicological Summary

This compound exhibits low acute toxicity.[4] However, as with many fragrance materials, it can cause skin and eye irritation, and it is classified as a combustible liquid.[16]

| Toxicological Endpoint | Value / Observation | Source(s) |

| Acute Oral Toxicity (LD₅₀, rat) | > 2 g/kg | [4] |

| Carcinogenicity / Mutagenicity | No evidence of carcinogenicity or mutagenicity. Not listed by IARC, NTP, or OSHA as a carcinogen. | [4][17] |

| Skin Sensitization | Possible but rare; classified as a weak sensitizer. | [4] |

| GHS Hazard Statements | Harmful if swallowed; Causes skin and serious eye irritation; Combustible liquid. | [16] |

Note: While many reports state it does not meet GHS hazard criteria, some safety data sheets (SDS) provide warnings for irritation and combustibility, which should be heeded as a precautionary measure.[16][18]

Handling and Storage Protocol

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][16] Ensure adequate ventilation to avoid inhaling dust or vapors.[16] Keep away from heat, sparks, and open flames.[16]

-

Storage: Store in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area, ideally between 2°C and 25°C.[19] Protect from strong oxidizing agents, as they are incompatible.[19]

Regulatory Status

This compound is well-established within the global regulatory landscape.

-

USA: Listed on the EPA TSCA inventory and affirmed as GRAS for flavor use by the FDA.[4][8]

-

Europe: Registered under EU REACH and complies with guidelines from the Scientific Committee on Consumer Safety (SCCS).[4]

-

Fragrance Industry: Its use is regulated by the International Fragrance Association (IFRA) to ensure safe concentration levels in consumer products.[19]

Conclusion

This compound (CAS 6790-58-5) represents a triumph of chemical synthesis and biotechnology, successfully replacing a rare natural product with a consistent, high-purity, and ethically produced molecule. Its value is rooted in its unique olfactory profile and its exceptional performance as a fragrance fixative. For scientists and researchers, its well-defined synthesis from sclareol provides a classic case study in industrial organic chemistry, while emerging biosynthetic routes offer exciting opportunities for sustainable manufacturing. With a well-understood safety profile and broad regulatory acceptance, this compound is poised to remain an indispensable ingredient in the fragrance, flavor, and cosmetic industries for the foreseeable future.

References

- CN105418566A - Synthesis method for ambroxide - Google Patents. Google Patents.

-

Ambroxide - Grokipedia . Grokipedia. Available at: [Link]

-

LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Ambrox Super® (CAS 6790-58-5) – Premium Synthetic Ambergris Ingredient for Perfumery . Perfumer's Apprentice. Available at: [Link]

-

Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - MDPI . MDPI (Multidisciplinary Digital Publishing Institute). Available at: [Link]

-

Ambroxide - Wikipedia . Wikipedia. Available at: [Link]

-

ambroxan, 6790-58-5 - The Good Scents Company . The Good Scents Company. Available at: [Link]

-

(PDF) One-pot synthesis of (−)-Ambrox - ResearchGate . ResearchGate. Available at: [Link]

-

The Synthesis of (-)-Ambrox® Starting from Labdanolic Acid - ResearchGate . ResearchGate. Available at: [Link]

-

This compound | C16H28O | CID 10857465 - PubChem - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Ambrofix - Material Safety Data Sheet (MSDS) . Triveni Chemicals. Available at: [Link]

-

Famous molecules in perfumery - Ambroxan - YouTube . YouTube. Available at: [Link]

-

(PDF) A Concise Synthesis of (−)‐Ambrox - ResearchGate . ResearchGate. Available at: [Link]

-

Ambroxan® (CAS N° 6790-58-5) - ScenTree . ScenTree. Available at: [Link]

Sources

- 1. Ambroxide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. ambroxan, 6790-58-5 [thegoodscentscompany.com]

- 6. Ambrox Super® (CAS 6790-58-5) – Premium Synthetic Ambergris Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ambroxide Online | Ambroxide Manufacturer and Suppliers [scimplify.com]

- 9. ScenTree - Ambroxan® (CAS N° 6790-58-5) [scentree.co]

- 10. Ambroxide synthesis - chemicalbook [chemicalbook.com]

- 11. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicalbull.com [chemicalbull.com]

- 17. Ambroxide - Safety Data Sheet [chemicalbook.com]

- 18. This compound | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Page loading... [wap.guidechem.com]

A Technical Guide to the Natural Sources of (-)-Ambroxide Precursors

Abstract

(-)-Ambroxide, a highly valued sesquiterpenoid, is a cornerstone of the fragrance industry, prized for its unique ambergris odor and fixative properties. Historically sourced from the exceptionally rare and ethically contentious ambergris, the industry has pivoted towards sustainable and reliable production methods. This technical guide provides an in-depth exploration of the primary natural precursors to this compound: sclareol, derived from the plant Salvia sclarea (clary sage), and ambrein, the principal constituent of ambergris. We will dissect the biosynthesis of these precursors, detail their extraction and purification methodologies, and elucidate the chemical and biotechnological pathways for their conversion to this compound. This guide is intended for researchers, chemists, and professionals in the fields of natural product chemistry, biotechnology, and fragrance development, offering a comprehensive understanding of the science and technology underpinning the production of this vital fragrance ingredient.

Introduction: The Quest for a Sustainable Ambergris Note

The allure of ambergris, a metabolic product of the sperm whale (Physeter macrocephalus), has captivated perfumers for centuries. Its complex, warm, and animalic scent profile is largely attributed to this compound, a product of the oxidative degradation of ambrein.[1][2] However, the scarcity of ambergris and the protection of sperm whales under international conservation laws have rendered its use untenable and illegal in many regions.[3][4] This has driven the scientific community to identify and develop sustainable and ethically sound sources of this compound.

The most successful and widely adopted alternative is the semi-synthesis of this compound from sclareol, a diterpene alcohol readily available from cultivated clary sage (Salvia sclarea).[5][6][7] More recently, advancements in synthetic biology have enabled the microbial biosynthesis of both sclareol and ambrein, offering a promising avenue for large-scale, sustainable production.[1][2][8] This guide will delve into the technical details of these natural precursor pathways.

Sclareol from Salvia sclarea: The Workhorse of the Industry

Salvia sclarea, commonly known as clary sage, is a biennial or perennial herb extensively cultivated for its essential oil and, more importantly, for its high concentration of sclareol.[6] Sclareol itself has a faint, sweet, balsamic aroma but its true value lies in its chemical structure, which is an ideal starting point for the synthesis of this compound.[7][9]

Biosynthesis of Sclareol in Salvia sclarea

Sclareol is synthesized in the glandular trichomes of the clary sage plant, with the highest concentrations found in the floral calyces.[6][10] The biosynthesis is a two-step enzymatic process that begins with the ubiquitous isoprenoid precursor, geranylgeranyl diphosphate (GGPP).[6][11]

-

Cyclization of GGPP: The first step is catalyzed by a class II diterpene synthase, labda-13-en-8-ol diphosphate synthase (SsLPPS) . This enzyme facilitates the protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[5][11]

-

Conversion to Sclareol: The second step is carried out by a class I diterpene synthase, sclareol synthase (SsSS) . This enzyme removes the diphosphate group from LPP and introduces a hydroxyl group at C-13, yielding the final sclareol molecule.[5][8][11]

This enzymatic pathway is localized within the plastids of the gland cells and primarily utilizes the methylerythritol-phosphate (MEP) pathway for the supply of isopentenyl diphosphate (IPP) precursors.[5][12]

Diagram: Biosynthetic Pathway of Sclareol

Caption: Key steps in the conversion of sclareol to this compound.

Experimental Protocol: Two-Step Synthesis of this compound from Sclareol

Objective: To synthesize this compound from sclareol via sclareolide and ambradiol intermediates.

Step 1: Oxidative Degradation of Sclareol to Sclareolide

-

Reagents: Sclareol, potassium permanganate (KMnO₄), acetone, water.

-

Procedure: Dissolve sclareol in acetone and cool the solution in an ice bath. Slowly add a solution of KMnO₄ in water while maintaining the temperature below 10°C. After the reaction is complete, quench with sodium bisulfite, filter the manganese dioxide, and extract the sclareolide with a suitable solvent. Purify by recrystallization.

Step 2: Reduction of Sclareolide to Ambradiol and Cyclization to this compound

-

Reagents: Sclareolide, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), anhydrous ether or tetrahydrofuran (THF), p-toluenesulfonic acid (catalyst).

-

Procedure: In an inert atmosphere, slowly add a solution of sclareolide in anhydrous ether to a suspension of LiAlH₄ in ether. Reflux the mixture, then cool and quench carefully with water and a sodium hydroxide solution. Filter the aluminum salts and concentrate the filtrate to obtain crude ambradiol. Dissolve the crude ambradiol in a non-polar solvent like toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to effect dehydration and cyclization to this compound. Purify the product by column chromatography or recrystallization.

Note: One-pot synthesis methods have also been developed to improve efficiency and reduce waste. [13]

Ambrein from Ambergris: The Original Precursor

Ambergris is a waxy, solid substance formed in the digestive system of sperm whales, likely as a response to irritation from the sharp beaks of squid, their primary food source. [1]Freshly expelled ambergris has a fecal odor, but upon prolonged exposure to sunlight, air, and saltwater, it undergoes a complex process of photooxidation and degradation, developing its characteristic sweet, earthy, and marine aroma. [14][15]

Chemical Composition and Ambrein Degradation

The primary constituent of ambergris is the triterpene alcohol, ambrein (up to 97% of the dichloromethane-soluble material). [2][14]Ambrein itself is odorless but serves as the precursor to a variety of fragrant compounds, including this compound. [1][14] The transformation of ambrein to this compound is a non-enzymatic, photooxidative process. [14][15]The mechanism is thought to involve the reaction of ambrein with singlet oxygen (¹O₂), generated by the interaction of sunlight with photosensitizers in the marine environment. This leads to the cleavage of the ambrein side chain and the formation of various volatile and aromatic compounds, with this compound being a key product. [15]

Diagram: Degradation of Ambrein to this compound

Caption: Simplified pathway of ambrein degradation.

Extraction and Ethical Considerations

The extraction of ambrein from ambergris typically involves maceration in a solvent such as ethanol for an extended period (over six months) to create a tincture. [14]However, the use of ambergris is fraught with ethical and legal challenges. Sperm whales are a protected species, and international agreements like CITES restrict the trade of whale products. [3]While some argue that collecting beached ambergris does not harm the animals, the difficulty in proving its origin has led to widespread bans on its use in many countries. [3][16][17]These factors have been the primary driver for the development of sclareol-based and biotechnological alternatives.

The Future: Microbial Biosynthesis of Precursors

Recent breakthroughs in synthetic biology have enabled the production of both sclareol and ambrein in engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae. [1][2][8]By introducing the relevant biosynthetic genes (e.g., SsLPPS and SsSS for sclareol; squalene and ambrein synthases for ambrein) into these microbial hosts, it is possible to produce these precursors from simple feedstocks like glucose in a controlled and scalable fermentation process. [1][2]This approach offers a highly sustainable and ethical alternative to both wild harvesting and traditional agriculture, with the potential to meet the growing global demand for this compound. [8]

Quality Control and Analytical Techniques

Ensuring the purity and identity of this compound precursors and the final product is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Table 2: Analytical Methods for Quality Control

| Technique | Application | Key Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile compounds (sclareol, this compound, and other fragrance components). | Column: HP-5MS or equivalent. Carrier gas: Helium. Detection: Mass spectrometry for structural elucidation and quantification. |

| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile compounds and monitoring reaction progress. | Column: C18 reverse-phase. Mobile phase: Acetonitrile/water or methanol/water gradients. Detection: UV or evaporative light scattering detector (ELSD). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of precursors, intermediates, and the final product. | ¹H and ¹³C NMR for determining the chemical structure and stereochemistry. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of chemical transformations. | Analysis of characteristic vibrational frequencies (e.g., O-H, C=O, C-O-C). |

Conclusion

The journey from the shores where ambergris was once found to the modern laboratory has been one of scientific innovation and a growing commitment to sustainability. While ambrein from ambergris remains the original natural precursor to the coveted this compound, its use is now largely symbolic due to ethical and legal constraints. Sclareol, extracted from the readily cultivated Salvia sclarea, has emerged as the dominant and industrially vital precursor, with well-established extraction and semi-synthetic methodologies. Looking ahead, the field is rapidly advancing towards microbial biosynthesis, which promises a future of scalable, cost-effective, and environmentally benign production of these key fragrance precursors. This technical guide has provided a comprehensive overview of the natural sources of this compound precursors, from their biological origins to their chemical transformations, equipping researchers and industry professionals with the foundational knowledge to navigate this dynamic and evolving field.

References

-

Z. T. F. Press, "Μicropropagation and cultivation of Salvia sclarea for essential oil and sclareol production in northern Greece," ResearchGate, [Online]. Available: [Link].

- "Molecular docking analysis of Salvia sclarea flower extracts evaluated for protein target affinity based on different extraction methods," [No source provided].

-

"A practical synthesis of Ambrox (R) from sclareol using no metallic oxidant," ResearchGate, [Online]. Available: [Link].

-

A. Caniard et al., "Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture," BMC Plant Biology, vol. 12, no. 1, p. 119, 2012. [Online]. Available: [Link].

- "Process for producing L-Ambrox," Google P

-

"Sclareol biosynthesis in clary sage and its regulation," ResearchGate, [Online]. Available: [Link].

-

"Sclareol contents of mature clary sage inflorescence organs. (A) Fully... | Download Scientific Diagram," ResearchGate, [Online]. Available: [Link].

-

J. Wang et al., "The bioactivities of sclareol: A mini review," Frontiers in Pharmacology, vol. 13, p. 979721, 2022. [Online]. Available: [Link].

-

"Clary sage (Salvia sclarea) essential oil - a warm and hypnotic herbal | Scentcillo," Scentcillo, 12-May-2015. [Online]. Available: [Link].

-

N. He, L. Ye, and H. Yu, "Efforts toward Ambergris Biosynthesis," ACS Synthetic Biology, vol. 13, no. 1, pp. 1-12, 2024. [Online]. Available: [Link].

-

N. He, L. Ye, and H. Yu, "Efforts toward Ambergris Biosynthesis," bioRxiv, 2023. [Online]. Available: [Link].

-

"Toward a Biosynthetic Route to Sclareol and Amber Odorants," ResearchGate, [Online]. Available: [Link].

-

"Proposed biosynthetic pathway of sclareol and related diterpenes in... | Download Scientific Diagram," ResearchGate, [Online]. Available: [Link].

-

"Analysis of ambergris tincture," ResearchGate, [Online]. Available: [Link].

-

S. Shi et al., "Engineering Sclareol Production on the Leaf Surface of Nicotiana tabacum," Journal of Agricultural and Food Chemistry, vol. 72, no. 24, pp. 10455-10463, 2024. [Online]. Available: [Link].

- "PROCESS FOR THE PREPARATION OF SCLAREOL," Google P

- "Eco-Friendly Fragrances: Exploring Sustainable and Ethical Perfume Practices," [No source provided].

-

"The Murky Origin of One of Perfume's Priciest Ingredients," Ethos, 04-Jan-2026. [Online]. Available: [Link].

-

"Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete," MDPI, 05-May-2023. [Online]. Available: [Link].

-

"Characterization of the Essential Oil Components of Adapted Salvia sclarea L. (Clary sage) Plant Under Egyptian Environmental Conditions," Taylor & Francis Online, [Online]. Available: [Link].

-

"Simultaneous Determination of Linalool, Ambrox, and Sclareolide in Clary Sage Oil by GC-MS," ResearchGate, [Online]. Available: [Link].

-

"Why is Ambergris Illegal? Laws, Regulations, and History," Smart.DHgate, 17-Oct-2025. [Online]. Available: [Link].

-

Y. Hu et al., "GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration," Journal of Chromatography B, vol. 1174, p. 122703, 2021. [Online]. Available: [Link].

-

T. Oritani and M. Matsui, "Chemical Studies on Ambergris," Agricultural and Biological Chemistry, vol. 30, no. 7, pp. 659-662, 1966. [Online]. Available: [Link].

- "Method for producing sclareol," Google P

- "Changes in Essential Oil Content and Composition of Clary Sage (Salvia sclarea) Aerial Parts during Different Phenological Stage," [No source provided].

-

E. Fetman, "Computational Study of the Degradation of Ambrein from Ambergris," CUNY Academic Works, 2024. [Online]. Available: [Link].

-

J. Chalvin et al., "Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway," Horticulture Research, vol. 8, no. 1, p. 227, 2021. [Online]. Available: [Link].

-

Y. Yang et al., "One-pot synthesis of (−)-Ambrox," Scientific Reports, vol. 6, no. 1, p. 32650, 2016. [Online]. Available: [Link].

-

"Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC," Longdom Publishing, [Online]. Available: [Link].

-

"sclarein-sclareol-contained-in-zein-nanoparticles-development-and-characterization-of-an-innovative-natural-nanoformulation," Ask this paper | Bohrium, 01-Dec-2021. [Online]. Available: [Link].

-

"(PDF) Efforts toward Ambergris Biosynthesis," ResearchGate, [Online]. Available: [Link].

-

"Antimicrobial activity of sclareol. | Download Scientific Diagram," ResearchGate, [Online]. Available: [Link].

-

"Ethical Perfume & Aftershave," Ethical Consumer, 03-Dec-2020. [Online]. Available: [Link].

-

"Ambroxide," Wikipedia, [Online]. Available: [Link].

-

"Analytical methods for tracing pharmaceutical residues in water and wastewater," AquaEnergy Expo Knowledge Hub, [Online]. Available: [Link].

-

"Perfume ethics: The Ethical Fragrance Revolution: How Perfume Brands are Disrupting the Industry," FasterCapital, 12-Apr-2025. [Online]. Available: [Link].

-

V. R. R. Thummala et al., "Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques," Scientia Pharmaceutica, vol. 82, no. 2, pp. 247-263, 2014. [Online]. Available: [Link].

- "Preparation of ambrox," Google P

-

"Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors," Semantic Scholar, 25-Aug-2020. [Online]. Available: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. fastercapital.com [fastercapital.com]

- 5. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clary sage (Salvia sclarea) essential oil - a warm and hypnotic herbal | Scentcillo [scentcillo.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Computational Study of the Degradation of Ambrein from Ambergris" by Emma Fetman [academicworks.cuny.edu]

- 16. vauclusefragrance.com [vauclusefragrance.com]

- 17. the-ethos.co [the-ethos.co]

Sclareol to (-)-Ambroxide: Advanced Synthesis & Biotransformation Protocols

Executive Summary

(-)-Ambroxide (CAS: 6790-58-5), commercially known as Ambrox® or Ambroxan, represents the olfactory core of ambergris.[1] While historically harvested from sperm whales, modern industrial production relies almost exclusively on the semi-synthesis of (-)-Sclareol , a labdane diterpene extracted from Clary Sage (Salvia sclarea).[1]

This technical guide delineates the two dominant paradigms in current drug and fragrance development: the Biocatalytic Route (Green Chemistry standard) and the Advanced Chemical Route (Industrial scalability standard). We focus on the critical C13-C14 oxidative cleavage and the stereoselective cyclization required to yield the odor-active (-)-isomer.

Molecular Architecture & Stereochemistry

The synthesis of this compound is a study in chirality conservation. Sclareol is an ideal precursor because it possesses the exact enantiomeric configuration at the C5, C8, and C10 positions required for this compound.

-

Precursor: (-)-Sclareol (

) -

Target: this compound (

) -

Critical Transformation: The removal of the four-carbon side chain at C13 and the formation of the tetrahydropyran ring.

Pathway Logic Visualization

The following diagram illustrates the convergence of chemical and biological pathways toward the key intermediate, Ambradiol, and finally Ambroxide.

Figure 1: The dual-pathway convergence. Note that biocatalysis can bypass the lactone stage (Sclareolide) to produce the diol (Ambradiol) directly.

The Oxidative Cleavage: Chemical vs. Biological

The degradation of the C13-C14 bond is the rate-limiting step.

A. The Chemical Standard: Ozonolysis & Green Oxidation

Historically, chromic acid (

-

Current Industrial Standard: Ozonolysis . Sclareol is treated with ozone (

) in acetic acid followed by reductive workup. This yields (+)-Sclareolide with high stereochemical retention. -

Emerging Green Chemical:

Oxidation .[2] Recent protocols utilize hydrogen peroxide with polyoxometalate catalysts (e.g., phosphomolybdates) to cleave the side chain. While "greener," yields often hover around 20-40% in one-pot setups, lower than ozonolysis.

B. The Biocatalytic Standard: Fermentation

Biotransformation is the preferred method for "Natural" labeling and environmental compliance.

-

Microorganism: Hyphozyma roseonigra (ATCC 20624) is the industry workhorse.

-

Mechanism: The fungus performs a specific oxidative degradation of the diterpene side chain. Unlike chemical oxidation which goes through the lactone (Sclareolide), H. roseonigra can hydrolyze Sclareol directly to the diol Ambradiol (8

,12-dihydroxy-13,14,15,16-tetranorlabdane). -

Advantage: Bypasses the need for a separate reduction step (Sclareolide

Ambradiol).[3]

Detailed Experimental Protocols

Protocol A: Biocatalytic Production of Ambradiol

Target: Sustainable production of the diol intermediate from Sclareol.

Reagents & Strain:

-

Hyphozyma roseonigra (ATCC 20624)[4]

-

Substrate: (-)-Sclareol (purity >95%)

-

Medium: Malt extract, Yeast extract, Glucose (MYG)

-

Co-solvent: Tween 80 (to solubilize hydrophobic Sclareol)

Workflow:

-

Inoculum Prep: Cultivate H. roseonigra in MYG medium at 28°C, 200 rpm for 48 hours.

-

Biotransformation: In a bioreactor, add the mature culture to fresh medium containing 0.1% Tween 80.

-

Substrate Feeding: Add Sclareol (dissolved in ethanol) to a final concentration of 10 g/L. Note: Pulse feeding prevents substrate inhibition.

-

Incubation: Maintain at 28°C, pH 6.0, with high aeration (1 vvm) for 72–96 hours.

-

Extraction: Centrifuge broth. Extract supernatant with Ethyl Acetate (3x).

-

Purification: Evaporate solvent. Recrystallize crude solid from hexane/acetone to yield Ambradiol (Yield: ~75-85%).

Protocol B: Chemical Cyclization (Ambradiol Ambroxide)

Target: Stereoselective ring closure.

Reagents:

-

Substrate: Ambradiol (from Protocol A or chemical reduction of Sclareolide)[5]

-

Catalyst: Amberlyst 15 (Heterogeneous acid catalyst) or p-Toluenesulfonic acid (p-TsOH). Recommendation: Amberlyst 15 allows for easier filtration and cleaner workup.

-

Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step:

-

Dissolution: Dissolve 10g of Ambradiol in 100mL of Toluene in a round-bottom flask equipped with a Dean-Stark trap (to remove water).

-

Catalysis: Add 0.5g of Amberlyst 15 resin.

-

Reflux: Heat to reflux (110°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS. The disappearance of the diol peak indicates completion.

-

Workup: Cool to room temperature. Filter off the Amberlyst 15 beads (can be regenerated).

-

Washing: Wash the filtrate with saturated

(to neutralize any trace acidity) and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from cold hexane to obtain This compound as white needles.

Mechanism of Cyclization

The acid-catalyzed dehydration of Ambradiol is a stereochemically sensitive process. The hydroxyl group at C12 is protonated, creating a leaving group (

Key Insight: The thermodynamic stability favors the this compound stereoisomer, but harsh conditions can lead to iso-Ambrox (thermodynamically stable but odorless) or olefinic byproducts.

Figure 2: Mechanism of acid-catalyzed dehydration/cyclization.

Yield & Efficiency Comparison

The following table contrasts the modern routes available to researchers.

| Parameter | Chemical Route (Ozonolysis) | Biocatalytic Route (H. roseonigra) | Green Chemical ( |

| Intermediate | Sclareolide | Ambradiol | Sclareolide |

| Step Count | 3 (Oxidation | 2 (Biotransformation | 3 |

| Overall Yield | 55 - 65% | 70 - 80% | 20 - 40% |

| Reaction Time | Fast (Hours) | Slow (3-5 Days) | Moderate (24 Hours) |

| Environmental | High ( | Low (Aqueous media, renewable) | Moderate (Catalyst recovery) |

| Scalability | High (Continuous flow possible) | Medium (Batch fermentation) | Low (Currently R&D) |

References

-

Symrise AG. (2021). Method for producing sclareolide using ozone.[6] US Patent 20210300885A1. Link

-

Kou, M., et al. (2023). Construction of an Artificial Microbial Consortium for Green Production of (−)-Ambroxide. ACS Sustainable Chemistry & Engineering. Link

-

Fang, Y., et al. (2022). Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025.[7][8] Frontiers in Bioengineering and Biotechnology. Link

-

Schaub, T., et al. (2021).[5] Manganese-Catalyzed Hydrogenation of Sclareolide to Ambradiol.[5][9] ChemistryViews. Link

-

Cui, J., et al. (2016). One-pot synthesis of (−)-Ambrox starting from (−)-sclareol.[1][10] Scientific Reports. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0506776B1 - Process for producing sclareolide - Google Patents [patents.google.com]

- 3. EP2546244A1 - Supercritical process for manufacturing ambradiol, sclareolide and (-)-ambrafuran from sclareol - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistryviews.org [chemistryviews.org]

- 6. US20210300885A1 - Method for producing sclareolide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (-)-Ambroxide as an Analytical Standard

Introduction: The Analytical Significance of (-)-Ambroxide

This compound, a synthetically produced tricyclic terpenoid ether, is a cornerstone of the fragrance and flavor industries.[1] It is prized for its characteristic ambergris-like scent—a complex profile of woody, musky, and subtly sweet notes—and its exceptional stability and fixative properties, which prolong the longevity of a fragrance.[2][3] Beyond its olfactory contributions, this compound also sees application in the pharmaceutical sector as a mucolytic agent and in cosmetics as a skin-conditioning agent.[4][5]

Given its prevalence and the stringent quality control required in these industries, the availability and correct utilization of a high-purity this compound analytical standard are paramount. This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the effective use of this compound as a reference standard for qualitative and quantitative analyses. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development, ensuring appropriate solvent selection, storage, and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₈O | [4][6] |

| Molecular Weight | 236.39 g/mol | [4][7] |

| Appearance | White to off-white crystalline solid or powder | [4][8] |

| Melting Point | 74 - 77 °C | [4] |

| Boiling Point | 272 - 274 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents.[1][6] | [1][6] |

| Optical Rotation | [α]20/D ≈ -26° to -29° (c=1 in toluene or chloroform) | [2][4] |

| Purity (by GC) | ≥99% | [8][9] |

Handling and Storage of the Analytical Standard

The integrity of an analytical standard is critical for accurate and reproducible results. Proper handling and storage are therefore non-negotiable.

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8] For long-term stability, storage at -20°C is recommended for the solid powder, which can be stable for up to 3 years.[10]

-

Solution Stability: Stock solutions of this compound in a suitable solvent should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[10]

-

Safety Precautions: While generally considered non-hazardous, standard laboratory safety protocols should be followed.[7][8] This includes wearing protective gloves, eye protection, and a lab coat.[8] Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood.

Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the most common and effective technique for the analysis of volatile and semi-volatile compounds like this compound. Coupling it with a mass spectrometer allows for both quantification and confident identification.

Rationale for Method Selection

The high volatility and thermal stability of this compound make it an ideal candidate for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices. Furthermore, the fragmentation pattern obtained from electron ionization (EI) serves as a chemical fingerprint for unambiguous identification.

Workflow for GC-MS Analysis

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Step-by-Step Protocol

-

Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethanol or hexane.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

For fragrance oils or hydroalcoholic solutions, accurately weigh a known amount of the sample and dilute with the chosen solvent to bring the expected concentration of this compound within the calibration range.

-

Ensure the final sample solution is clear and free of particulates. If necessary, centrifuge or filter through a 0.45 µm syringe filter.

-

-

GC-MS Instrumental Parameters:

-

The following parameters can be used as a starting point and should be optimized for your specific instrument and application.

-

| Parameter | Recommended Setting 1 | Recommended Setting 2 |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | PEG-20M (60 m x 0.25 mm) |

| Carrier Gas | Helium | Nitrogen |

| Flow Rate | 1.0 mL/min (constant flow) | - |

| Injection Volume | 1 µL | 1 µL |

| Injector Temperature | 250 °C | - |

| Split Ratio | 50:1 (can be adjusted based on concentration) | - |

| Oven Program | 60 °C (hold 5 min), ramp at 4 °C/min to 280 °C | 70 °C, ramp at 3 °C/min to 220 °C |

| MS Transfer Line Temp | 280 °C | - |

| Ion Source Temperature | 230 °C | - |

| Ionization Mode | Electron Ionization (EI) at 70 eV | - |

| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) | - |

-

Data Analysis:

-

Identification: The identity of this compound in the sample is confirmed by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve using linear regression.

-

Protocol 2: Proposed Method for Quantitative Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Method Development

Reverse-phase HPLC is a versatile technique suitable for a wide range of organic molecules. While this compound does not have a strong UV absorbance, it can be detected at low wavelengths. This method avoids the high temperatures of GC, which could be beneficial if dealing with thermally labile sample matrices.

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Step-by-Step Protocol

-

Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample and dilute with the mobile phase to bring the expected concentration of this compound within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

-

-

Proposed HPLC-UV Instrumental Parameters:

-

These parameters are a starting point and require optimization and validation.

-

| Parameter | Proposed Setting |

| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v). Adjust ratio as needed for optimal retention. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | Scan for optimal wavelength (likely in the range of 200-220 nm) |

-

Data Analysis:

-

Identification: The identity of this compound is tentatively assigned by comparing the retention time of the peak in the sample chromatogram to that of the analytical standard.

-

Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the concentration of this compound in the sample from this curve.

-

Method Validation According to ICH Guidelines

Any analytical method developed for quality control purposes must be validated to ensure it is fit for its intended purpose.[7][11] Key validation parameters to assess include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

-

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Qualitative Identification and Structural Confirmation

In addition to chromatographic techniques, spectroscopic methods are invaluable for the unambiguous identification of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained via GC-MS with electron ionization will show a characteristic fragmentation pattern. The molecular ion (M⁺) peak should be observed at m/z 236. Key fragment ions can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H and ¹³C NMR Data for this compound in CDCl₃:

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| 0.81-0.89 (m, 9H) | 15.0 (C-20) |

| 1.08 (s, 3H) | 18.4 (C-2) |

| 1.94 (d, J=11.1 Hz, 1H) | 20.6 (C-6) |

| 3.82 (q, J=8.0 Hz, 1H) | 21.1 (C-19) |

| 3.91 (q, J=6.8 Hz, 1H) | 22.6 (C-17) |

| 22.6 (C-11) | |

| 33.0 (C-4) | |

| 33.5 (C-18) | |

| 36.2 (C-10) | |

| 39.8 (C-1) | |

| 42.9 (C-7) | |

| 57.4 (C-5) | |

| 60.1 (C-9) | |

| 65.2 (C-12) | |

| 79.9 (C-8) | |

| 87.1 (C-13) |

Source for NMR data:[12]

The observed chemical shifts and coupling constants should match those of the reference standard for positive identification.

Conclusion

The protocols and data presented in this guide provide a robust framework for the use of this compound as an analytical standard. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reliable data for quality control and research applications in the fragrance, flavor, and pharmaceutical industries. The causality behind the choice of chromatographic conditions and the importance of spectroscopic confirmation underscore a scientifically sound approach to the analysis of this important compound.

References

- Ambroxide - Grokipedia. (n.d.).

- Ambroxide CAS#: 6790-58-5 - ChemicalBook. (n.d.).

- Ambroxide Manufacturer and Suppliers - Scimplify. (n.d.).

- This compound - Chem-Impex. (n.d.).

- What is the Role of Ambroxide Powder in the Perfume Industry? - Angelbio. (2025, March 25).

- Ambroxide | Natural Product - MedchemExpress.com. (n.d.).

-

Ambroxide - the NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]

-

Ambroxide - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

This compound | C16H28O | CID 10857465 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023, November 30). Retrieved January 31, 2026, from [Link]

-

ambroxan, 6790-58-5 - The Good Scents Company. (n.d.). Retrieved January 31, 2026, from [Link]

-

Simultaneous Determination of Linalool, Ambrox, and Sclareolide in Clary Sage Oil by GC-MS - ResearchGate. (2025, June 28). Retrieved January 31, 2026, from [Link]

-

Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 31, 2026, from [Link]

-

(PDF) One-pot synthesis of (−)-Ambrox - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. GC/MS analytical procedure for the characterization of glycerolipids, natural waxes, terpenoid resins, proteinaceous and polysaccharide materials in the same paint microsample avoiding interferences from inorganic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RU2017134436A - The method of isolation and purification of ambroxide - Google Patents [patents.google.com]

- 10. Ambroxide [webbook.nist.gov]

- 11. database.ich.org [database.ich.org]

- 12. researchgate.net [researchgate.net]

Application Note: High-Precision GC-MS Quantification & Profiling of (-)-Ambroxide

Abstract

This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and quantification of (-)-Ambroxide (CAS 6790-58-5), a critical diterpenoid fragrance ingredient and key marker of ambergris. The method utilizes a non-polar 5%-phenyl-methylpolysiloxane stationary phase (HP-5MS) to achieve optimal separation from structurally related impurities such as sclareol, sclareolide, and ambradiol. Key performance indicators include a Linear Retention Index (LRI) of 1749 and diagnostic mass spectral ions at m/z 236 (

Introduction

This compound (also known as Ambrox, Ambroxan, or Ambrafuran) is a tetranorlabdane oxide valued for its fixative properties and "marine/amber" olfactory profile. It is industrially synthesized via the oxidative degradation of (-)-sclareol , a process that can yield complex by-product mixtures.

Analytical Challenges

-

Stereochemical Purity: Differentiating the active (-)-isomer from racemic mixtures or diastereomers formed during synthesis.

-

Volatility & Carryover: Ambroxide is semi-volatile and lipophilic, prone to adsorption in active sites of the GC inlet.

-

Matrix Complexity: Natural ambergris or crude reaction mixtures often contain high-molecular-weight esters and fatty acids (e.g., ambrein), requiring robust thermal gradients.

Experimental Design & Rationale

Column Selection

A low-polarity 5% phenyl / 95% dimethylpolysiloxane phase (e.g., Agilent HP-5MS UI or Restek Rtx-5MS) is selected.

-

Rationale: This phase separates terpenes primarily by boiling point and secondarily by dipole moment. It offers excellent resolution between Ambroxide (tricyclic ether) and its lactone precursor, Sclareolide.

Internal Standard (IS)

n-Tetradecane (

-

Rationale: n-Hexadecane (RI 1600) elutes prior to Ambroxide (RI 1749) in a clean window, minimizing interference while behaving similarly in the injector port.

Ionization

Electron Impact (EI) at 70 eV.

-

Rationale: Provides a standardized fragmentation pattern for library matching (NIST/Wiley). Positive Chemical Ionization (PCI) with Methane can be used for molecular weight confirmation if the

ion (236) is weak in EI.

Materials & Methods

Reagents

-

Analyte: this compound Reference Standard (>98% purity).

-

Internal Standard: n-Hexadecane (Analytical Grade).

-

Solvent: Dichloromethane (DCM) or Ethanol (LC-MS Grade). Note: DCM is preferred for solubility of crude reaction mixtures.

-

Helium: 99.999% purity (Carrier Gas).

Equipment

-

GC System: Agilent 8890 or equivalent with Split/Splitless Inlet.

-

Detector: Single Quadrupole Mass Spectrometer (e.g., Agilent 5977B).

-

Column: HP-5MS UI,

.

Sample Preparation Protocol

Step 1: Internal Standard Stock Solution

-

Weigh

of n-Hexadecane into a -

Dilute to volume with DCM.

-

Concentration:

.

Step 2: Calibration Standards

Prepare a 5-point calibration curve for Ambroxide ranging from

-

Add varying aliquots of Ambroxide stock.

-

Add a constant volume of IS Stock (final concentration

in all vials). -

Dilute with DCM.

Step 3: Sample Extraction (for Crude Solids)

-

Weigh

of sample into a centrifuge tube. -

Add

DCM. -

Sonicate for 10 minutes at ambient temperature.

-

Centrifuge at 3000 RPM for 5 minutes to pellet insoluble waxes.

-

Transfer

of supernatant to an autosampler vial. -

Spike with IS and dilute to

with DCM.

GC-MS Method Parameters

Gas Chromatograph (GC) Conditions

| Parameter | Setting | Rationale |

| Inlet Temperature | Ensures rapid volatilization without thermal degradation. | |

| Injection Mode | Split (20:1) | Prevents column overload; Ambroxide is a major component. |

| Injection Volume | Standard volume for capillary columns. | |

| Carrier Gas | Helium @ | Constant flow mode for stable retention times. |

| Oven Program | Initial: | Slow ramp captures volatiles; fast ramp elutes heavy waxes (ambrein). |

| Transfer Line | Prevents condensation between GC and MS. |

Mass Spectrometer (MS) Conditions

| Parameter | Setting | Rationale |

| Source Temp | Standard EI source temperature. | |

| Quad Temp | Maintains resolution stability. | |

| Scan Range | Covers low fragments and potential dimers/heavy impurities. | |

| Solvent Delay | 3.5 min | Protects filament from solvent peak. |

| Acquisition Mode | Scan (Qual) / SIM (Quant) | Use SIM for trace analysis (see ions below). |

Data Analysis & Validation

Identification Criteria

A positive identification requires meeting all three criteria:

-

Retention Time: Peak elutes at RI

(approx. 14-16 min depending on flow). -

S/N Ratio: Signal-to-Noise ratio

. -

Spectral Match:

-

Molecular Ion (

): -

Diagnostic Fragment:

( -

Base Peak/Major Ions:

(Typical terpene/cyclic ether fragments).

-

Quantification (Internal Standard Method)

Calculate the Response Factor (

Calculate unknown concentration:

Workflow Visualization

Figure 1: Analytical workflow for the extraction and quantification of this compound.

Troubleshooting & Impurity Profiling

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column inlet. | Replace liner with deactivated wool; trim 10cm from column head. |

| Low Sensitivity (m/z 236) | Source contamination or incorrect tune. | Clean ion source; verify Autotune (PFTBA). |

| Ghost Peaks | Carryover from high-concentration samples. | Run solvent blanks (DCM) between samples; increase final bake-out time. |

| Co-elution | Presence of Isoambrox or Ambradiol . | Reduce ramp rate to |

References

-

National Institute of Standards and Technology (NIST). Ambroxide Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. this compound Compound Summary (CID 10857465). National Library of Medicine. [Link]

-

MassBank. Mass Spectrum of Related Terpenoids (Reference for fragmentation patterns).[Link]

Application Note: Structural Elucidation of (-)-Ambroxide via High-Resolution NMR Spectroscopy

Abstract & Scope

(-)-Ambroxide (CAS: 6790-58-5) is the key olfactory principle of ambergris and a critical high-value target in the fragrance industry.[1] Its structural elucidation presents specific challenges due to its rigid tricyclic dodecahydronaphtho[2,1-b]furan skeleton, which generates a crowded aliphatic region (

This Application Note provides a definitive guide for researchers to fully characterize this compound. Unlike standard protocols, this guide emphasizes the stereochemical verification of the trans-fused A/B ring system—the critical determinant of its odor profile—using advanced 2D NMR techniques (NOESY/ROESY).

Experimental Protocol

Sample Preparation

To resolve the complex aliphatic envelope characteristic of terpenes, proper sample preparation is non-negotiable.

-

Solvent Selection: Deuterated Chloroform (

, 99.8% D) is the standard. However, if signal overlap in the methyl region ( -

Concentration: 10–15 mg in 0.6 mL solvent (approx. 20-30 mM) is optimal for 2D acquisition on a 600 MHz cryoprobe.

-

Tube Quality: Use high-precision 5mm tubes (camber < 1

m) to ensure optimal shimming and lineshape, essential for resolving small coupling constants in the furan ring.

Acquisition Strategy (Pulse Sequences)

| Experiment | Pulse Sequence | Rationale for this compound |

| zg30 | Quantitative integration of the 4 methyl groups. | |

| zgpg30 | Identification of the characteristic quaternary carbon C-8 (~79 ppm). | |

| DEPT-135 | dept135 | Differentiates the C-12 methylene (down) from methyls/methines (up). |

| HSQC | hsqcedetgpsisp2.3 | Multiplicity-edited HSQC is crucial to map the crowded 1.0-2.0 ppm region. |

| HMBC | hmbcgplpndqf | Critical Step: Links the gem-dimethyls to the quaternary carbons. |

| NOESY | noesygpphpp | Validation Step: Confirms the trans-diaxial ring fusion (H-5 vs H-9). |

Structural Elucidation Workflow

The following flowchart illustrates the logical progression from raw data to stereochemical confirmation.

Figure 1: Logical workflow for the structural assignment of this compound, prioritizing the resolution of the aliphatic region and stereochemical validation.

Technical Analysis & Representative Data

The "Anchor" Points

In the absence of a high-field magnet, the aliphatic region (

-

The Ether Linkage (Position 12):

-

H: Look for the multiplet or doublet of doublets around 3.80 – 3.95 ppm . This corresponds to the

- C: The corresponding carbon appears at ~65.0 ppm .

-

H: Look for the multiplet or doublet of doublets around 3.80 – 3.95 ppm . This corresponds to the

-

The Quaternary Pivot (Position 8):

- C: A singlet at ~79.5 ppm . This is the quaternary carbon bonded to the oxygen. It is the hinge between the B-ring and the furan ring.

Representative Chemical Shift Data ( )

Note: Values are synthesized from literature standards (e.g., Stoll & Hinder, Cui et al.) and typical commercial certificates of analysis.

| Position | Type | Multiplicity ( | Key HMBC Correlations | ||

| 8 | Cq | — | — | 79.7 | H-12, Me-16 |

| 12 | 3.85 / 3.92 | m / dd | 64.5 | H-11, H-9 | |

| 13 | 0.84 | s | 33.0 | C-4, C-3, C-5 | |

| 14 | 0.80 | s | 21.5 | C-4, C-3, C-5 | |

| 15 | 0.88 | s | 20.5 | C-10, C-1, C-5, C-9 | |

| 16 | 1.10 | s | 15.0 | C-8, C-7, C-9 |

Stereochemical Validation (The "Face" of the Molecule)

The odor profile of Ambroxide is strictly dependent on the stereochemistry at the ring fusion. The natural this compound possesses a trans-fused A/B ring system.

The NOESY Experiment: To confirm the trans-fusion, you must observe the spatial relationship between H-5 and Me-15 (at C-10) .

-

Trans-fusion (Active): H-5 is axial (

). Me-15 is axial ( -

Cis-fusion (Inactive/Odorless): If the rings were cis-fused, specific NOE correlations would appear between the angular methyl and the bridgehead proton depending on the conformer.

Key Diagnostic NOE:

-

Strong correlation between Me-15 (axial) and Me-13 (axial) indicates they share the same face (1,3-diaxial relationship), confirming the rigid chair conformation of Ring A.

-

Correlation between H-5 (axial) and H-9 (axial) confirms the trans-diaxial arrangement of the backbone protons.

Figure 2: Diagnostic NOESY correlations. Green solid arrows indicate observed through-space interactions confirming the trans-decalin system. Red dashed line indicates the absence of interaction required for the (-)-isomer.

Troubleshooting & Optimization

-

Water Suppression: If the sample is wet, the water signal (~1.56 ppm in

) will obscure the H-2 and H-3 multiplets. Use a pre-saturation sequence (zgpr) or dry the sample over -

Virtual Coupling: The H-12 signal often appears more complex than a simple triplet or doublet of doublets due to "virtual coupling" if the H-11 protons are strongly coupled. This is normal.

-

Trace Impurities: Commercial synthesis from Sclareol often leaves traces of Sclareolide . Look for a lactone carbonyl signal in the

C spectrum around 176 ppm to detect this impurity.

References

-

Original Synthesis & Characterization: Stoll, M., & Hinder, M. (1950). Odeur et constitution III. Les substances bicyclohomofarnésiques. Helvetica Chimica Acta.

-

Modern One-Pot Synthesis (NMR Data Source): Cui, Y., et al. (2016). One-pot synthesis of (−)-Ambrox. Scientific Reports/PMC. [Link]

-

Stereochemical Analysis via NOESY: Barrero, A. F., et al. (1993). Synthesis of Ambrox® from (−)-sclareol. Tetrahedron. [Link]

-

General Terpene NMR Data: SDBS (Spectral Database for Organic Compounds). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (-)-Ambroxide Synthesis & Optimization

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Case ID: AMB-SYN-001 Subject: Troubleshooting Low Yield & Stereochemical Drift in (-)-Ambroxide Production

Introduction: The "Yield Trap" in Ambroxide Synthesis

Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic "Ambroxide Yield Trap": your LC-MS shows conversion, but your isolated yield of the olfactory-active this compound isomer is stalling below 40%, or your product smells "dusty" rather than "amber-like."

The synthesis of This compound (3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan) from (-)-Sclareol is a masterclass in stereochemical control. While the route appears linear, every step hides a thermodynamic pitfall that can divert your precious intermediate into odorless or off-odor isomers.

This guide deconstructs the three critical stages of the industrial standard route (The "Stoll Route" variants) and provides diagnostic protocols to recover your yield.

Visual Workflow: The Critical Path

The following diagram outlines the standard semi-synthetic route and the specific failure points (red arrows) where yield is commonly lost.

Figure 1: The semi-synthetic pathway from Sclareol to this compound, highlighting the divergence at the cyclization stage.

Module 1: Oxidative Degradation (Sclareol Sclareolide)

The Issue: Low yield often stems from incomplete side-chain degradation or over-oxidation leading to ring cleavage.

Diagnostic Q&A

Q: I am using KMnO₄ (Permanganate) and getting a sludge with <50% yield. Why?

A: The traditional permanganate oxidation is heterogeneous and prone to trapping the product in manganese dioxide (

-

The Fix: Switch to a Phase Transfer Catalysis (PTC) system or an optimized Periodate/RuCl

system. If you must use KMnO -